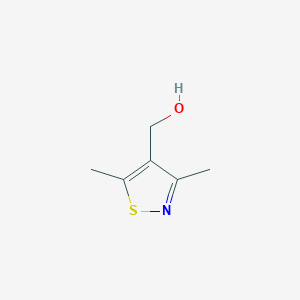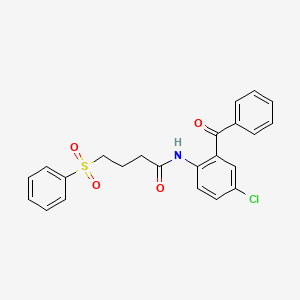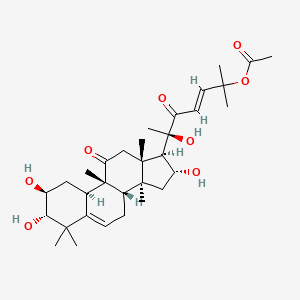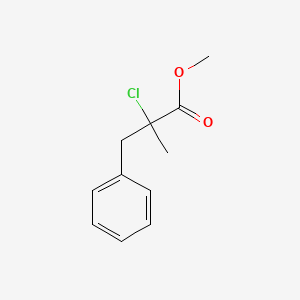
4-Hydroxymethyl-3,5-dimethylisothiazole
説明
科学的研究の応用
Corrosion Inhibition
Research on benzothiazole derivatives has shown that these compounds can significantly enhance the corrosion resistance of metals in acidic solutions. For example, certain derivatives demonstrated up to 95% inhibition efficiency for mild steel in HCl solution, through a mechanism involving adsorption that follows the Langmuir adsorption isotherm, suggesting chemisorption as a predominant interaction mode (Salarvand et al., 2017). This indicates that 4-Hydroxymethyl-3,5-dimethylisothiazole could potentially be researched for corrosion inhibition properties, especially if its structure allows for similar chemisorptive interactions with metal surfaces.
Anticancer Activity
Compounds with benzothiazole and isothiazole moieties have been evaluated for their potential anticancer activities. Platinum (II) and palladium (II) complexes with pyrazole-containing ligands exhibited promising cytotoxicity against leukemia cell lines, suggesting a potential for these structures to be used in developing novel anticancer agents (Budzisz et al., 2004). Given the structural similarity, this compound could be explored for its anticancer properties, focusing on its interaction with specific cellular targets.
Neuroprotection and Anti-inflammatory Properties
Research on dimethyl sulfoxide (DMSO) has uncovered its ability to inhibit glutamate responses in hippocampal neurons, offering neuroprotection against excitotoxic death. This is achieved through the suppression of NMDA- and AMPA-induced ion currents and calcium influx (Lu & Mattson, 2001). While DMSO is structurally different from this compound, the mechanism of action provides a valuable reference for studying the neuroprotective and anti-inflammatory potential of various compounds, including isothiazole derivatives.
Metabolic Studies and Drug Metabolism
The metabolism of antipyrine, a compound with relevance to the study of drug metabolism, revealed the formation of a new metabolite, characterized as 3-hydroxymethyl-2-methyl-l-phenyl-3-pyrazolin-5-one, indicating the metabolic pathways and potential biotransformations such compounds can undergo (Yoshimura, Shimeno, & Tsukamoto, 1968). This suggests an area of research for this compound, focusing on its metabolism and potential metabolites, which can be crucial for understanding its pharmacokinetics and pharmacodynamics.
特性
IUPAC Name |
(3,5-dimethyl-1,2-thiazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-4-6(3-8)5(2)9-7-4/h8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMQGDPNBZRLAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-1-methyl-3,4-dihydro-2H-naphthalene-1-carboxamide;hydrochloride](/img/structure/B2733693.png)



![3-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2733704.png)
![4-[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2733705.png)

![Dimethyl 5-(2-((5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)isophthalate](/img/structure/B2733707.png)


![1-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-3-methylbutan-1-amine](/img/structure/B2733711.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-chlorobenzenesulfonamide](/img/structure/B2733712.png)

![2-(2-(Diethylamino)ethyl)-6-methoxy-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2733714.png)